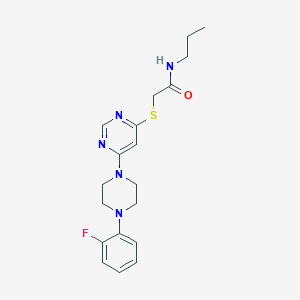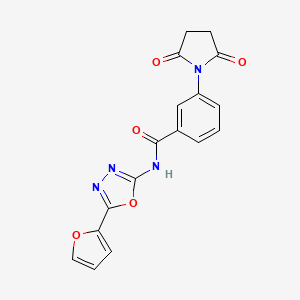
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, commonly known as DPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPBA is a heterocyclic compound that contains a pyrrolidinone ring, a furan ring, and an oxadiazole ring. It is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max.
科学研究应用
DPBA has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. DPBA's mechanism of action involves the disruption of the c-Myc/Max protein-protein interaction, which is essential for the transcriptional activation of many genes involved in cell proliferation and survival. DPBA has also been studied for its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.
作用机制
DPBA's mechanism of action involves the disruption of the protein-protein interaction between c-Myc and Max. c-Myc is an oncogenic transcription factor that is overexpressed in many types of cancer, and its overexpression is associated with poor prognosis. c-Myc forms a heterodimer with Max, which is essential for the transcriptional activation of many genes involved in cell proliferation and survival. DPBA binds to the Max-binding domain of c-Myc and prevents the formation of the c-Myc/Max heterodimer, thereby inhibiting the transcriptional activation of c-Myc target genes.
Biochemical and Physiological Effects
DPBA has been shown to have a variety of biochemical and physiological effects. In cancer cells, DPBA inhibits the expression of c-Myc target genes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. DPBA has also been shown to inhibit the migration and invasion of cancer cells. In addition, DPBA has been shown to have anti-inflammatory effects, inhibiting the production of cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
DPBA has several advantages for lab experiments. It is a potent and selective inhibitor of the c-Myc/Max protein-protein interaction, making it a valuable tool for studying the role of c-Myc in cancer and other diseases. DPBA is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, DPBA has some limitations for lab experiments. It is a relatively large and complex molecule, which may limit its bioavailability and cell permeability. In addition, DPBA's mechanism of action is not completely understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for research on DPBA. One area of interest is the development of more potent and selective c-Myc inhibitors based on the structure of DPBA. Another area of interest is the study of DPBA's effects on other signaling pathways and cellular processes, such as autophagy and DNA damage response. In addition, DPBA's potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases, warrant further investigation. Finally, the development of DPBA as a therapeutic agent for cancer and other diseases is an area of active research.
合成方法
The synthesis of DPBA involves the reaction between 2,5-dioxopyrrolidin-1-ylamine and 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is purified by column chromatography or recrystallization.
属性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5/c22-13-6-7-14(23)21(13)11-4-1-3-10(9-11)15(24)18-17-20-19-16(26-17)12-5-2-8-25-12/h1-5,8-9H,6-7H2,(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEDVDIHYVRYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

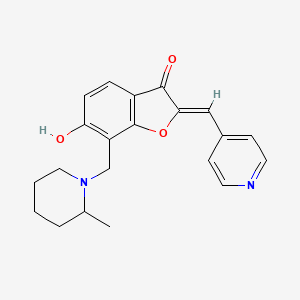

![6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2759302.png)
![4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2759305.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2759306.png)
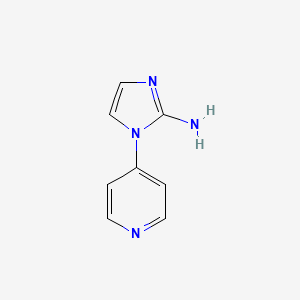
![N-[1-[4-(Difluoromethoxy)phenyl]piperidin-3-yl]prop-2-enamide](/img/structure/B2759309.png)

![[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2759314.png)
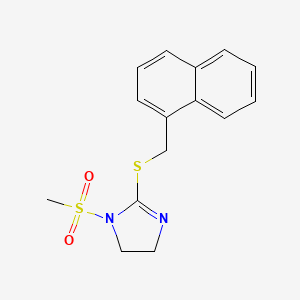
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylenepiperidin-1-yl)methanone](/img/structure/B2759316.png)

![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2759319.png)
